molecular formula C₂₆H₁₈N₄O₆S B045420 Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- CAS No. 72245-48-8

Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-

Cat. No.: B045420
CAS No.: 72245-48-8
M. Wt: 514.5 g/mol
InChI Key: UAABKYIDUJFPIH-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, hydroxyl groups, and azo linkages. This compound is known for its versatility and is used in various scientific research applications, including drug delivery systems, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- typically involves multiple steps, starting with the preparation of the azo compound through diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the azo linkages. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Aromatic amines.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- is widely used in scientific research due to its diverse properties:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.

    Industry: Utilized in the production of dyes, pigments, and radical reaction initiators.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkages and hydroxyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include redox reactions and covalent modifications of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4,4’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-
  • Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[5-hydroxy-
  • Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[4-hydroxy-

Uniqueness

Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- stands out due to its specific arrangement of hydroxyl groups and azo linkages, which confer unique chemical reactivity and biological activity. This distinct structure allows for specialized applications in various fields of research and industry .

Properties

IUPAC Name

5-[[2-[2-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O6S/c31-21-11-9-15(13-17(21)25(33)34)27-29-19-5-1-3-7-23(19)37-24-8-4-2-6-20(24)30-28-16-10-12-22(32)18(14-16)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABKYIDUJFPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)SC3=CC=CC=C3N=NC4=CC(=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072543
Record name Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72245-48-8
Record name 3,3′-[Thiobis(2,1-phenylene-2,1-diazenediyl)]bis[6-hydroxybenzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72245-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,3'-(thiobis(2,1-phenylene-2,1-diazenediyl))bis(6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-[thiobis(2,1-phenylene-2,1-diazenediyl)]bis[6-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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